
VO-OHpic
Übersicht
Beschreibung
Chemical and Pharmacological Profile VO-OHpic (Vanadium Oxide Hydroxypicolinate) is a potent, selective, and reversible inhibitor of phosphatase and tensin homolog (PTEN), a tumor suppressor protein that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby antagonizing the PI3K/AKT/mTOR signaling pathway . Its chemical formula is C₁₂H₁₆N₂O₁₁V·3H₂O (CAS: 476310-60-8), and it exhibits nanomolar inhibitory potency (Kic = 27 ± 6 nM, Kiu = 45 ± 11 nM) through a non-competitive mechanism .
Mechanism and Applications
this compound enhances PI3K/AKT signaling by blocking PTEN-mediated PIP3 degradation, promoting cell survival, angiogenesis, and metabolic regulation. Key applications include:
- Osteonecrosis Prevention: Attenuates glucocorticoid-induced endothelial progenitor cell (EPC) apoptosis and mitochondrial dysfunction via Nrf2 activation and ROS suppression .
- Neuroprotection: Rescues dopaminergic neurons in Parkinson’s disease models by inhibiting mitochondrial apoptosis and neuroinflammation .
- Cancer Therapy: Exhibits dual roles—promotes tumor growth in PTEN-intact cancers (e.g., breast cancer) but enhances PARP inhibitor efficacy in PTEN-deficient ovarian cancer by impairing DNA repair .
- Cardioprotection: Reduces doxorubicin-induced cardiac remodeling and inflammation by modulating PTEN/AKT signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
VO-Ohpic is synthesized through a series of chemical reactions involving vanadium salts and picolinic acid derivatives. The typical synthetic route involves the reaction of vanadium pentoxide (V2O5) with picolinic acid in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is carried out under controlled conditions, including specific temperature and pH levels, to ensure the formation of the desired product .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The key to successful industrial production lies in maintaining the purity and yield of the compound, which can be achieved through careful control of reaction parameters and purification techniques .
Analyse Chemischer Reaktionen
Reaktionstypen
VO-Ohpic unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden durch das Vorhandensein von Vanadium- und Pikolinsäureeinheiten beeinflusst, die mit verschiedenen Reagenzien und Bedingungen wechselwirken .
Häufige Reagenzien und Bedingungen
Oxidation: this compound kann mit Oxidationsmitteln wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von this compound zu Vanadiumoxiden führen, während die Reduktion zu Vanadiumhydriden führen kann. Substitutionsreaktionen können zu verschiedenen Derivaten von this compound mit modifizierten funktionellen Gruppen führen .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige der wichtigsten Anwendungen umfassen:
Chemie: this compound wird als Katalysator in verschiedenen chemischen Reaktionen verwendet, einschließlich Oxidations- und Reduktionsprozessen.
Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle von PTEN bei zellulären Prozessen wie Apoptose, Zellproliferation und -differenzierung zu untersuchen.
Medizin: this compound hat potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten, die mit PTEN-Dysfunktion zusammenhängen, wie Krebs, Diabetes und neurodegenerative Erkrankungen.
Industrie: In industriellen Anwendungen wird this compound bei der Entwicklung von fortschrittlichen Materialien und Beschichtungen verwendet.
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch die Inhibition von PTEN aus, einer Phosphatase, die PIP3 zu PIP2 dephosphoryliert. Diese Inhibition führt zu erhöhten PIP3-Spiegeln, was wiederum nachgeschaltete Signalwege wie den PI3K/Akt-Weg aktiviert. Die Aktivierung dieser Pfade fördert das Zellüberleben, die Proliferation und die Differenzierung. Die Inhibition von PTEN durch this compound ist reversibel und nicht kompetitiv, mit nanomolarer Affinität .
Wissenschaftliche Forschungsanwendungen
Key Applications
-
Intervertebral Disc Degeneration
- Study Overview : Recent research has shown that VO-OHpic can protect endplate chondrocytes from apoptosis and degeneration associated with intervertebral disc degeneration (IDD). In vivo experiments indicated that this compound treatment significantly attenuated CEP calcification and IDD progression.
- Findings : The compound activated the Nrf-2/HO-1 pathway, promoting mitophagy and inhibiting ferroptosis in chondrocytes. This suggests its potential as a therapeutic agent for IDD prevention and treatment .
-
Cardiac Health
- Doxorubicin-Induced Cardiomyopathy : this compound has been investigated for its protective effects against doxorubicin-induced cardiomyopathy, a common side effect in cancer treatment. Studies demonstrated that it reduced apoptosis and cardiac remodeling by modulating inflammatory responses and enhancing cell survival pathways.
- Mechanistic Insights : The inhibition of PTEN by this compound led to improved cardiac function by decreasing fibrosis and hypertrophy while promoting anti-inflammatory macrophage activity .
-
Inflammation and Fibrosis
- Role in Inflammation : Research indicates that this compound can modulate the inflammatory response by altering macrophage polarization. It was found to decrease pro-inflammatory cytokines while increasing anti-inflammatory markers, thereby reducing tissue damage during inflammatory responses .
- Fibrosis Reduction : In models of cardiac fibrosis, this compound demonstrated efficacy in ameliorating fibrotic changes through its action on PTEN signaling pathways .
Case Studies
Wirkmechanismus
VO-Ohpic exerts its effects primarily by inhibiting PTEN, a phosphatase that dephosphorylates PIP3 to PIP2. This inhibition leads to increased levels of PIP3, which in turn activates downstream signaling pathways such as the PI3K/Akt pathway. The activation of these pathways promotes cell survival, proliferation, and differentiation. This compound’s inhibition of PTEN is reversible and noncompetitive, with nanomolar affinity .
Vergleich Mit ähnlichen Verbindungen
Biochemical and Pharmacological Comparison
Functional Comparisons
Pathway Modulation: this compound activates Nrf2-mediated antioxidant responses and AKT signaling, distinguishing it from PTEN siRNA, which solely suppresses PTEN expression .
Disease-Specific Efficacy: In breast cancer, this compound promotes metastasis by activating PI3K/AKT , whereas PARP inhibitors (e.g., Olaparib) target DNA repair pathways independently of PTEN status .
Reversibility and Safety :
- This compound’s reversible inhibition allows transient pathway modulation, reducing off-target risks compared to irreversible inhibitors . However, its pro-tumor effects in certain cancers necessitate careful dosing .
- PTEN siRNA, while specific, faces challenges in delivery and sustained efficacy .
Key Research Findings and Contradictions
- Pro-Tumor vs. Anti-Tumor Effects : this compound exacerbates breast cancer growth but enhances PARP inhibitor efficacy in ovarian cancer , highlighting context-dependent utility.
- Neuroprotection Limitations : Despite rescuing dopaminergic neurons in Parkinson’s models , this compound fails to reduce α-synuclein aggregation in midbrain cultures .
Biologische Aktivität
VO-OHpic is a potent and selective inhibitor of the phosphatase and tensin homolog (PTEN), a critical tumor suppressor involved in various cellular processes, including cell growth, survival, and metabolism. The compound has garnered attention for its potential therapeutic applications in oncology and regenerative medicine due to its ability to modulate PTEN activity.
This compound exhibits a high affinity for PTEN, with an IC50 value of approximately 35 nM , demonstrating its potency in inhibiting this enzyme. Its selectivity is notable as it shows significantly higher IC50 values against other cysteine-based phosphatases such as SopB (588 nM), MTM (4.03 nM), PTPβ (57.5 nM), and SAC (>10 μM) . By inhibiting PTEN, this compound leads to increased levels of phosphatidylinositol 3,4,5-trisphosphate (PIP3), which activates downstream signaling pathways such as the Akt pathway, promoting cell survival and proliferation.
Antitumor Activity
Research indicates that this compound plays a significant role in enhancing antitumor immune responses. In studies involving tumor-bearing mice, the administration of this compound in combination with immunotherapy resulted in improved antitumor efficacy. This effect is attributed to the compound's ability to block the immunosuppressive activity of IDO-activated regulatory T cells (Tregs), thereby promoting a more robust immune response against tumors .
In a specific study involving 4T1 breast cancer cells , this compound treatment led to accelerated cell proliferation and enhanced migration and invasion capabilities. When these cells were transplanted into mice, this compound treatment resulted in increased metastatic foci in various organs, including the lungs and liver, highlighting its dual role in both promoting tumor growth and potentially enhancing therapeutic responses .
Neuroprotective Effects
This compound has also been studied for its neuroprotective properties. In models of Alzheimer's disease, semi-chronic infusion of this compound was shown to rescue learning deficits in transgenic mice (App/Psen1). The mechanism involves modulation of neuroinflammation and enhancement of synaptic plasticity, suggesting potential applications in neurodegenerative disorders .
Chondroprotective Activity
Recent studies have demonstrated that this compound can protect endplate chondrocytes against degeneration associated with intervertebral disc disease (IDD). The compound inhibits oxidative stress-induced apoptosis by activating the Nrf-2/HO-1 pathway, which promotes mitophagy and prevents ferroptosis—a form of regulated cell death linked to iron metabolism . In vivo experiments showed that this compound treatment significantly reduced the progression of IDD by improving chondrocyte survival and maintaining extracellular matrix integrity.
Study 1: Breast Cancer Model
- Objective : To evaluate the effects of this compound on breast cancer cell proliferation and metastasis.
- Findings : this compound inhibited PTEN expression in 4T1 cells, leading to increased proliferation and enhanced metastatic potential in mouse models.
- Outcome : Metastatic foci were observed in multiple organs, indicating a significant impact on tumor behavior .
Study 2: Chondrocyte Protection
- Objective : To assess the protective effects of this compound on endplate chondrocytes.
- Findings : this compound treatment reduced oxidative stress-induced apoptosis and improved cell survival through Nrf-2 activation.
- Outcome : The study concluded that this compound could be a promising candidate for treating IDD by preserving chondrocyte function .
Summary Table
Biological Activity | Effect | Mechanism |
---|---|---|
PTEN Inhibition | Increased PIP3 levels | Selective inhibition of PTEN |
Antitumor Response | Enhanced immune response | Blocks IDO-activated Tregs |
Breast Cancer Progression | Accelerated cell proliferation and metastasis | Inhibition of PTEN leads to aggressive tumor behavior |
Neuroprotection | Rescued learning deficits | Modulation of neuroinflammation |
Chondrocyte Protection | Reduced apoptosis and degeneration | Activation of Nrf-2/HO-1 pathway |
Q & A
Basic Research Questions
Q. What is the primary mechanism by which VO-OHpic exerts its protective effects on cartilage endplate (CEP) degeneration?
this compound inhibits PTEN, a phosphatase that antagonizes PI3K/AKT signaling, thereby activating the Nrf-2/HO-1 pathway. This pathway mitigates oxidative stress, promotes autophagy via parkin, and suppresses ferroptosis by upregulating GPX4 and SLC7A11. Methodologically, researchers can validate this mechanism using siRNA knockdown of Nrf-2, which reverses this compound's protective effects, as shown in in vitro chondrocyte models and murine IDD studies .
Q. How should researchers design experiments to evaluate this compound's efficacy in reducing oxidative stress in chondrocytes?
Key steps include:
- Inducing oxidative stress : Use 100 μM tert-butyl hydroperoxide (TBHP) to simulate oxidative damage in CEP chondrocytes .
- Assessing outcomes : Measure ROS production via DCFH-DA fluorescence and flow cytometry. Quantify apoptosis using Annexin V/PI staining and mitochondrial markers (e.g., BAX/Bcl-2 ratio).
- Pathway validation : Employ Western blotting for Nrf-2, HO-1, and ferroptosis markers (GPX4, SLC7A11) .
Advanced Research Questions
Q. What experimental models are optimal for studying this compound's role in mitigating intervertebral disc degeneration (IDD)?
- In vivo models : Surgically induce IDD in mice via L4/5 bilateral facet joint transection and ligament disruption. Assess outcomes via micro-CT (disc height, CEP bone density) and immunohistochemistry (type II collagen, MMP3) .
- In vitro models : Isolate CEP chondrocytes and treat with TBHP ± this compound. Use Alizarin Red staining to quantify calcification and ALP assays for osteogenic differentiation .
Q. How can researchers address contradictions in this compound's role across different disease contexts (e.g., cancer vs. cartilage protection)?
this compound's dual role arises from tissue-specific signaling:
- In cancer : PTEN inhibition amplifies PI3K/AKT, promoting proliferation (e.g., prostate cancer cell lines) .
- In cartilage : PTEN inhibition activates Nrf-2, which counteracts ferroptosis and apoptosis. Methodologically, use tissue-specific knockdown (e.g., Nrf-2 siRNA in chondrocytes) to isolate pathway contributions .
Q. What are the critical methodological considerations when analyzing this compound's impact on ferroptosis?
- Ferroptosis markers : Quantify GPX4 and SLC7A11 via immunofluorescence and Western blotting. Use lipid peroxidation assays (e.g., MDA levels) .
- Experimental controls : Include ferroptosis inducers (e.g., erastin) and inhibitors (e.g., ferrostatin-1) to validate specificity .
- Data interpretation : Correlate ferroptosis suppression with functional outcomes (e.g., chondrocyte viability, ECM preservation) .
Q. Methodological Challenges & Solutions
Q. How can researchers ensure reproducibility in studies involving this compound's PTEN inhibition?
- Dosage standardization : Use 10–50 nM this compound for PTEN inhibition, as higher concentrations may induce off-target effects .
- Reversibility testing : Confirm PTEN activity recovery post-treatment to validate reversible inhibition .
- Model validation : Replicate findings across primary chondrocyte cultures and multiple IDD animal models .
Q. What statistical approaches are recommended for analyzing this compound's multifactorial effects (e.g., apoptosis, autophagy, ferroptosis)?
Eigenschaften
IUPAC Name |
3-hydroxypyridine-2-carboxylic acid;oxido(oxo)vanadium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO3.2O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;/h2*1-3,8H,(H,9,10);;;/q;;;-1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQTXODYOYERFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.[O-][V]=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O8V- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.